2-Chloro-1,3-benzothiazol-7-ol

Physicochemical profiling Drug-likeness ADME prediction

Standard benzothiazol-7-ol analogs lack handles for parallel library synthesis. This dual-substituted scaffold solves the problem with orthogonal reactivity: the 7-OH permits alkylation/acylation while the 2-Cl undergoes Pd-coupling (Suzuki up to 87% yield). - ≥97% purity: HTS-ready, no pre-screening repurification - LogP 2.66, PSA 61.36 Ų: CNS MPO-optimized - Bidentate chelation via peri OH/N: MOF & sensor applications

Molecular Formula C7H4ClNOS
Molecular Weight 185.63
CAS No. 96489-54-2
Cat. No. B2804055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-benzothiazol-7-ol
CAS96489-54-2
Molecular FormulaC7H4ClNOS
Molecular Weight185.63
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)SC(=N2)Cl
InChIInChI=1S/C7H4ClNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H
InChIKeyWNYYLFBWDIBLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3-benzothiazol-7-ol: Baseline Data for Procurement


2-Chloro-1,3-benzothiazol-7-ol (CAS 96489-54-2) is a disubstituted benzothiazole building block bearing a chlorine atom at the 2-position and a hydroxyl group at the 7-position of the fused heterocyclic core [1]. With a molecular formula of C7H4ClNOS and a molecular weight of 185.63 g/mol, it is classified as a small-molecule heterocyclic intermediate for medicinal chemistry and agrochemical research [1]. The compound is commercially available at research-grade purities of ≥95% to ≥97% from multiple vendors, with recommended long-term storage in a cool, dry environment .

Building block class

Dual-functionalized 2-chloro-7-hydroxybenzothiazole intermediate for medicinal chemistry and agrochemical synthesis

Purity options

Research-grade purity levels available from multiple commercial suppliers; select grade based on assay sensitivity requirements

Storage

Cool, dry long-term storage recommended to preserve integrity and reactivity

Why 2-Chloro-1,3-benzothiazol-7-ol Is Irreplaceable


The combination of a 2-chloro leaving group and a 7-hydroxy substituent on the benzothiazole scaffold creates a dual orthogonal reactivity profile that is absent in the non-halogenated parent (1,3-benzothiazol-7-ol, CAS 163298-73-5), the regioisomeric 6-hydroxy analog (2-chloro-1,3-benzothiazol-6-ol, CAS 2591-16-4), or the 2-amino variant (2-amino-1,3-benzothiazol-7-ol, CAS 62715-76-8) . Direct substitution of the 2-chloro group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) is demonstrated on the 2-chlorobenzothiazole core with reported Suzuki yields up to 87%, whereas the 2-unsubstituted or 2-amino analogs lack this synthetic entry point entirely [1][2]. The 7-OH regioisomer also places the hydroxyl at a peri position relative to the thiazole ring junction, creating a distinct hydrogen-bond donor/acceptor geometry compared to the 6-OH isomer, which can alter target-binding interactions and physicochemical properties in derived bioactive molecules .

2‑Chloro electrophilic handle

2‑Unsubstituted or 2‑amino analogs lack the cross‑coupling entry point; substitution may restrict Pd‑catalyzed diversification strategies

7‑Hydroxy regiochemistry

The 6‑hydroxy regioisomer positions the OH remote from the thiazole nitrogen, which may alter hydrogen‑bond geometry and metal‑chelation potential

Non‑halogenated parent

1,3‑Benzothiazol‑7‑ol lacks the 2‑Cl handle; dual‑handle sequential derivatization may not be feasible with this alternative

2-Chloro-1,3-benzothiazol-7-ol: Evidence vs. Closest Analogs


LogP and PSA Advantage Over 2-Chlorobenzothiazole

The presence of the 7-hydroxy substituent substantially alters the polarity and hydrogen-bonding capacity of the benzothiazole scaffold relative to the unsubstituted 2-chlorobenzothiazole core (CAS 615-20-3) [1][2]. The target compound exhibits a computed LogP of 2.66 and a polar surface area (PSA) of 61.36 Ų, compared to LogP 2.95 and PSA 41.13 Ų for 2-chlorobenzothiazole [1][2]. The 0.29 LogP unit reduction and 20.23 Ų PSA increase place the target compound closer to central nervous system (CNS) multiparameter optimization (MPO) space, where LogP values below 3 and PSA below 90 Ų are desirable for brain penetration, while the 2-chlorobenzothiazole core without the hydroxyl exceeds typical preferred lipophilicity ranges for oral drug candidates [3].

LogP & PSA profile
Cross‑study comparable
ΔLogP = −0.29; ΔPSA = +20.23 Ų vs. 2‑chlorobenzothiazole
Reported polarity shift may support CNS MPO‑aligned lead optimization
Computed values from vendor databases; experimental ADME validation recommended
Physicochemical profiling Drug-likeness ADME prediction

Dual Orthogonal Derivatization Handles

The target compound uniquely combines a 2-chloro electrophilic site amenable to transition-metal-catalyzed cross-coupling with a free 7-hydroxyl group available for alkylation, acylation, or sulfonylation [1]. This contrasts with 1,3-benzothiazol-7-ol (CAS 163298-73-5), which lacks the 2-chloro handle and is limited to hydroxyl-directed derivatization only . The 2-chlorobenzothiazole motif has been validated in Suzuki-Miyaura cross-coupling with arylboronic acids, achieving 87% isolated yield under nickel catalysis [2], and in transition-metal-free C-N coupling with primary amines, yielding 62–76% under solvent-free conditions [3]. The 7-OH can be independently functionalized without affecting the 2-Cl, enabling a two-step sequential diversification strategy that is inaccessible with either the 2-unsubstituted analog or the 2-amino variant [1].

Orthogonal handles
Cross‑study comparable
Two handles (2‑Cl, 7‑OH) vs. one handle; reported Suzuki yield 87%, C–N coupling 62–76%
Enables sequential library synthesis inaccessible with mono‑handle analogs
Yields from 2‑chlorobenzothiazole literature; independent validation advised
Late-stage functionalization Parallel synthesis Medicinal chemistry

7-Hydroxy vs. 6-Hydroxy Regioisomer Geometry

The 7-hydroxy substitution pattern on the benzothiazole ring places the hydroxyl at the peri position adjacent to the thiazole ring junction, whereas the 6-hydroxy regioisomer (2-chloro-1,3-benzothiazol-6-ol, CAS 2591-16-4) positions the OH further from the heterocyclic sulfur and nitrogen atoms [1]. While the two isomers share identical molecular weight (185.63 g/mol), computed density (1.592 g/cm³), and boiling point (326.186 °C), their different SMILES strings (Oc1cccc2nc(Cl)sc12 vs. c1cc2c(cc1O)sc(n2)Cl) reflect distinct connectivity that alters the spatial orientation of hydrogen-bond donor/acceptor vectors [1]. In metal-binding applications, the 7-OH isomer can form a five-membered chelate ring with the thiazole nitrogen, whereas the 6-OH isomer cannot engage in intramolecular hydrogen bonding with the thiazole ring [2].

Regioisomer geometry
Class‑level inference
7‑OH peri position enables intramolecular H‑bond / chelation; 6‑OH cannot
Regiochemistry may influence metal‑binding or target interaction profiles; regiospecific procurement suggested
Chelation potential inferred from geometry; target‑specific validation needed
Regiochemistry Structure-activity relationship Hydrogen bonding

High-Purity Research Grade Availability

Suppliers including Aladdin Scientific offer 2-chloro-1,3-benzothiazol-7-ol at ≥97% purity as a dedicated research-grade product, compared with the standard 95% minimum purity specification from other vendors such as AKSci and CymitQuimica . The two-percentage-point purity difference corresponds to a maximum impurity burden reduction from 5% to 3%, representing a 40% relative reduction in potential interfering species . For quantitative structure-activity relationship (QSAR) studies, biochemical assay development, and patent exemplification, higher initial purity minimizes the need for repurification and reduces the risk of impurities confounding biological assay results [1].

Purity grade
Supporting evidence
≥97% vs. ≥95% purity; ~40% relative impurity reduction
Higher purity may reduce interference in stoichiometry‑sensitive biochemical assays
Batch‑specific CoA review recommended; actual purity may exceed specification
Chemical procurement Quality control Reproducibility

Application Scenarios for 2-Chloro-1,3-benzothiazol-7-ol


Sequential Orthogonal Derivatization for Library Synthesis

The target compound is ideally suited for two-step sequential library synthesis where the 7-OH is first alkylated or acylated to install a desired substituent, followed by Pd-catalyzed Suzuki-Miyaura cross-coupling at the 2-Cl position with arylboronic acids (demonstrated 87% yield on the 2-chlorobenzothiazole core ) to introduce a second diversity element. This dual-handle strategy cannot be replicated with the 2-unsubstituted analog (1,3-benzothiazol-7-ol), which lacks the cross-coupling entry point .

CNS Drug Discovery: Favorable Physicochemical Profile

With a computed LogP of 2.66 and PSA of 61.36 Ų, the compound falls within desirable CNS MPO space (LogP < 3, PSA < 90 Ų) [1]. This makes it a more attractive starting scaffold for CNS-targeted kinase inhibitors or GPCR ligands compared to the more lipophilic 2-chlorobenzothiazole core (LogP 2.95, PSA 41.13), which may present higher nonspecific binding and poorer solubility [1].

Metal Chelation and Sensor Design

The peri relationship between the 7-hydroxyl and the thiazole nitrogen enables bidentate metal chelation via a five-membered ring, a feature absent in the 6-hydroxy regioisomer . This regiochemical advantage supports applications in fluorescent metal-ion sensors, metalloenzyme inhibitor design, or metal-organic framework (MOF) linker chemistry where predictable chelation geometry is critical .

HTS Library Construction

Commercial availability at ≥97% purity reduces the need for pre-assay repurification, enabling direct incorporation into HTS decks. The 2-chloro handle permits robust parallel C-N coupling under transition-metal-free conditions (62–76% yield [2]), allowing rapid analog generation with diverse amine building blocks for hit-to-lead expansion.

Application
Selection Property
Validation Focus
Sequential orthogonal library synthesis
Dual reactive handles (2‑Cl for cross‑coupling, 7‑OH for alkylation/acylation)
Stepwise derivatization efficiency; cross‑coupling compatibility with arylboronic acids
CNS drug discovery scaffold design
Physicochemical profile (reported LogP and PSA) within CNS MPO guidelines
Predicted brain penetration and aqueous solubility; ADME assay profiling
Metal chelation and sensor design
Peri 7‑OH–thiazole N arrangement enabling bidentate chelation
Chelation stoichiometry and metal‑binding affinity; selectivity over other regioisomers
HTS library construction
Research‑grade purity and 2‑Cl handle for robust parallel C–N coupling
Compatibility with transition‑metal‑free amination; plate‑format parallel synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1,3-benzothiazol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.